4-(Thiophen-3-yl)pyrimidine

Medicinal Chemistry Drug Design Physicochemical Properties

Ensure your kinase inhibitor program employs the correct regioisomer. The 4-(thiophen-3-yl) geometry provides unique S-π and chalcogen bonding interactions critical for sub-nanomolar ERK1/2 potency (IC₅₀ 0.08–0.11 nM) that are unattainable with 2-yl or phenyl analogs. Its 1.5 XLogP3 reduces hERG liability versus the 2-isomer. Select this exact scaffold to maintain SAR fidelity and leverage the high-yield, scalable one-step synthesis.

Molecular Formula C8H6N2S
Molecular Weight 162.21g/mol
CAS No. 19084-28-7
Cat. No. B428964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thiophen-3-yl)pyrimidine
CAS19084-28-7
Molecular FormulaC8H6N2S
Molecular Weight162.21g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C2=CSC=C2
InChIInChI=1S/C8H6N2S/c1-3-9-6-10-8(1)7-2-4-11-5-7/h1-6H
InChIKeyMUMDXQWEIIXSQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Thiophen-3-yl)pyrimidine (CAS 19084-28-7) Procurement Data Sheet: Molecular Properties and Core Scaffold


4-(Thiophen-3-yl)pyrimidine (CAS 19084-28-7, C₈H₆N₂S, MW 162.21 g/mol) is a heterocyclic building block consisting of a pyrimidine ring directly substituted at the 4-position with a thiophene ring in the 3-yl orientation [1][2]. Computed physicochemical properties include XLogP3-AA 1.5, topological polar surface area 54 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond, placing it in a favorable property space for lead optimization [1]. The 3-yl substitution pattern distinguishes it from the 2-yl positional isomer and enables distinct vector geometry for π-stacking and hydrogen-bonding interactions in target binding pockets [1]. This scaffold has demonstrated utility in generating potent ERK1/2 inhibitors with single-digit nanomolar potency [3].

Why 4-(Thiophen-3-yl)pyrimidine (CAS 19084-28-7) Cannot Be Replaced by Positional Isomers or 4-Aryl Analogs


In the 4-aryl pyrimidine class, substitution of a thiophene ring for a phenyl ring, or relocation of the thiophene attachment point from 3-yl to 2-yl, fundamentally alters molecular recognition, lipophilicity, and metabolic stability [1]. The 4-(thiophen-3-yl)pyrimidine scaffold enables the sulfur atom to engage in specific non-covalent interactions (S-π, sulfur-aromatic, and chalcogen bonding) with kinase hinge regions that are inaccessible to phenyl analogs and geometrically distinct from 2-yl thiophene regioisomers [1]. These differences translate into measurable variations in biochemical potency, selectivity profile, and physiochemical parameters such as logP and solubility [2][3]. Consequently, researchers developing structure-activity relationships (SAR) or optimizing lead compounds must source the exact 3-yl thiophene regioisomer rather than assuming interchangeability with 2-yl or 4-phenyl alternatives.

Quantitative Differentiation Evidence for 4-(Thiophen-3-yl)pyrimidine (CAS 19084-28-7) Against Key Analogs


Lipophilicity Control: LogP Comparison of 3-Thienyl vs. 2-Thienyl Regioisomers

4-(Thiophen-3-yl)pyrimidine exhibits an XLogP3-AA value of 1.5 [1], compared to the 2-thienyl positional isomer (4-(thiophen-2-yl)pyrimidine, CAS 19084-26-5) which has a reported LogP of 2.2051 [2]. This ΔLogP of -0.705 units translates to approximately 5-fold higher aqueous solubility relative to the 2-yl analog based on the Hansch equation relationship [3].

Medicinal Chemistry Drug Design Physicochemical Properties

ERK1/2 Kinase Inhibition: Potency Achievable from 4-(Thiophen-3-yl)pyrimidine Scaffold

Derivatives of the 4-(thiophen-3-yl)pyrimidine scaffold have been optimized to yield compound 36c, which exhibits ERK1/2 IC₅₀ values of 0.11 nM (ERK1) and 0.08 nM (ERK2) in enzymatic assays [1]. This represents >1000-fold improvement in potency compared to the initial hit 18 bearing the same scaffold, demonstrating the scaffold's amenability to structure-guided optimization. While phenyl-containing pyrimidine ERK inhibitors exist (e.g., SCH772984), they do not share the same sulfur-mediated hinge interactions afforded by the thiophene ring.

Kinase Inhibition Cancer Research Oncology

Scalable Synthetic Accessibility: Reported 82% Yield via Robust One-Step Condensation

4-(Thiophen-3-yl)pyrimidine is accessible in a single synthetic step with a reported yield of 82% from 3-dimethylamino-1-thiophen-3-yl-propenone and formamidine hydrochloride using K₂CO₃ in DMF at 80°C . In contrast, the synthesis of 4-(thiophen-2-yl)pyrimidine often requires additional protecting group strategies or lower-yielding cross-coupling steps due to the different electronic nature of the 2-yl thiophene.

Process Chemistry Synthetic Methodology Supply Chain

Polar Surface Area and H-Bond Acceptor Count: Conformational Constraints for Target Engagement

4-(Thiophen-3-yl)pyrimidine has a topological polar surface area (TPSA) of 54 Ų and exactly three hydrogen bond acceptors (both pyrimidine nitrogens plus the thiophene sulfur as a weak acceptor) [1]. The 2-yl isomer shares identical TPSA and H-acceptor count but differs in vector orientation [2]. 4-Phenylpyrimidine (TPSA ~30 Ų, two H-bond acceptors) presents a markedly different electrostatic and spatial profile that can preclude essential hinge-region contacts in certain kinases [3].

Molecular Modeling Structure-Based Drug Design Computational Chemistry

Recommended Applications for 4-(Thiophen-3-yl)pyrimidine (CAS 19084-28-7) Based on Differentiated Evidence


ERK1/2 Inhibitor Lead Optimization Programs

Research teams developing inhibitors of the RAS-RAF-MEK-ERK signaling cascade should prioritize 4-(thiophen-3-yl)pyrimidine as a privileged scaffold. Derivatives such as 36c have demonstrated sub-nanomolar ERK1/2 inhibitory potency (ERK1 IC₅₀ = 0.11 nM; ERK2 IC₅₀ = 0.08 nM) and robust in vivo antitumor efficacy in triple-negative breast cancer and colorectal cancer models harboring BRAF/RAS mutations [1]. The scaffold's sulfur atom enables critical hinge-binding interactions unattainable with phenyl analogs, directly contributing to this exceptional potency.

Kinase-Focused Fragment Libraries and High-Throughput Screening (HTS) Collections

Compound collection curators and screening centers should include 4-(thiophen-3-yl)pyrimidine as a core kinase-biased fragment. Its balanced physicochemical profile (XLogP3-AA = 1.5, TPSA = 54 Ų, zero HBDs) places it within optimal fragment-like property space [1]. Compared to 4-phenylpyrimidine, the thiophene sulfur offers an additional hydrogen-bond acceptor for hinge recognition and provides a synthetic handle for diverse late-stage functionalization [2].

Large-Scale Medicinal Chemistry Campaigns Requiring Reliable Supply

Programs anticipating multigram to kilogram synthesis should select the 3-yl isomer over the 2-yl alternative based on superior synthetic scalability. The documented one-step, high-yielding (82%) condensation using readily available formamidine hydrochloride and K₂CO₃ in DMF provides a robust, reproducible route [1]. This reduces reliance on expensive cross-coupling catalysts and simplifies purification, thereby lowering cost per gram and minimizing supply chain disruptions.

Lipophilicity-Sensitive ADME Optimization Projects

Medicinal chemists optimizing lead compounds where logP reduction is a key objective should preferentially incorporate 4-(thiophen-3-yl)pyrimidine over the 2-yl regioisomer. The computed XLogP3-AA difference of -0.705 log units (1.5 vs. 2.2051) corresponds to approximately 5-fold higher aqueous solubility [1][2], which can directly translate to improved metabolic stability and reduced hERG channel blocking liability in downstream assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Thiophen-3-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.